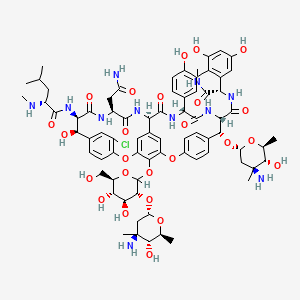

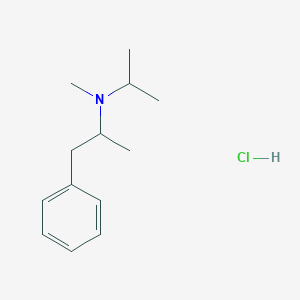

Eremomycin, 26-methylamino carbonyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eremomycin, 26-methylamino carbonyl-, is a glycopeptide antibiotic known for its potent antibacterial activity against Gram-positive bacteria. It is structurally related to vancomycin and teicoplanin, which are also glycopeptide antibiotics. Eremomycin has been studied extensively for its ability to combat antibiotic-resistant bacterial strains, making it a valuable compound in the field of antimicrobial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Eremomycin can be synthesized through a series of chemical reactions involving the conjugation of eremomycin with various hydrophobic arylalkyl groups via an alkylenediamine spacer. This process involves multiple steps, including the use of benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent .

Industrial Production Methods

Industrial production of eremomycin involves the fermentation of the bacterium Amycolatopsis orientalis. High-yield production strains are developed through random UV mutagenesis and selection of the most productive mutants. The fermentation medium is optimized to include components such as glycerol, soybean meals, magnesium chloride, potassium dihydrogen phosphate, potassium nitrate, calcium chloride, skim milk powder, and glucose .

Análisis De Reacciones Químicas

Types of Reactions

Eremomycin undergoes various chemical reactions, including:

Oxidation: Eremomycin can be oxidized to form different derivatives.

Reduction: Reductive alkylation of eremomycin involves the interaction of aldehydes with the amino groups in the disaccharide branch.

Substitution: Eremomycin can undergo substitution reactions to form derivatives such as eremomycin pyrrolidide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium cyanoborohydride (NaBH3CN) is commonly used for reductive alkylation.

Substitution: Pyrrolidine or piperidine hydrochloride are used for the synthesis of eremomycin pyrrolidide.

Major Products Formed

Oxidation: Oxidized derivatives of eremomycin.

Reduction: Alkylated derivatives such as N-alkyl eremomycin.

Substitution: Eremomycin pyrrolidide and other substituted derivatives.

Aplicaciones Científicas De Investigación

Eremomycin has a wide range of scientific research applications, including:

Mecanismo De Acción

Eremomycin exerts its antibacterial effects by binding to the terminal D-alanyl-D-alanine residues of the muramylpentapeptide during the biosynthesis of bacterial cell wall peptidoglycan. This binding inhibits the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death .

Comparación Con Compuestos Similares

Eremomycin is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it has unique structural features that contribute to its improved antibacterial activity and reduced toxicity. Some similar compounds include:

Vancomycin: A widely used glycopeptide antibiotic with a similar mechanism of action.

Teicoplanin: Another glycopeptide antibiotic used to treat Gram-positive bacterial infections.

Eremomycin pyrrolidide: A semisynthetic derivative of eremomycin with enhanced antibacterial properties.

Eremomycin’s unique structure and modifications, such as the addition of hydrophobic arylalkyl groups, contribute to its improved efficacy and reduced side effects compared to other glycopeptide antibiotics .

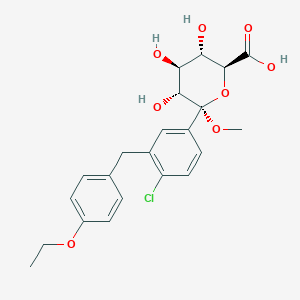

Propiedades

Número CAS |

174421-39-7 |

|---|---|

Fórmula molecular |

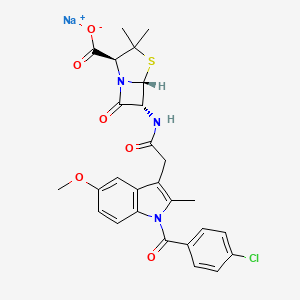

C74H92ClN11O25 |

Peso molecular |

1571.0 g/mol |

Nombre IUPAC |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-N-methyl-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |

InChI |

InChI=1S/C74H92ClN11O25/c1-28(2)17-40(79-7)65(97)85-55-57(92)33-12-16-44(39(75)19-33)107-46-21-34-20-45(61(46)111-72-62(59(94)58(93)47(27-87)108-72)110-50-26-74(6,78)64(96)30(4)105-50)106-36-13-9-31(10-14-36)60(109-49-25-73(5,77)63(95)29(3)104-49)56-71(103)84-54(67(99)80-8)38-22-35(88)23-43(90)51(38)37-18-32(11-15-42(37)89)52(68(100)86-56)83-69(101)53(34)82-66(98)41(24-48(76)91)81-70(55)102/h9-16,18-23,28-30,40-41,47,49-50,52-60,62-64,72,79,87-90,92-96H,17,24-27,77-78H2,1-8H3,(H2,76,91)(H,80,99)(H,81,102)(H,82,98)(H,83,101)(H,84,103)(H,85,97)(H,86,100)/t29-,30-,40+,41-,47+,49-,50-,52+,53+,54-,55+,56-,57+,58+,59-,60+,62+,63-,64-,72?,73-,74-/m0/s1 |

Clave InChI |

OUSASZQWCMJMTB-BSMDWCOLSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)